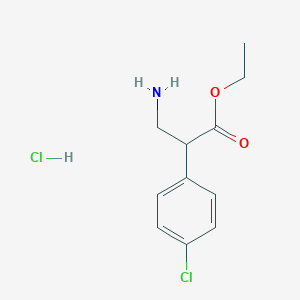

![molecular formula C13H19CuF6O2Si2 B13123542 Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)

Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

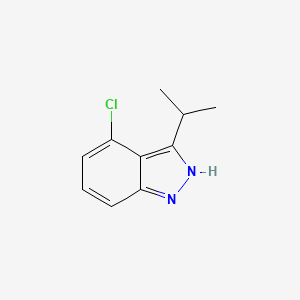

Bis(trimethylsilyl)acetylenecopper(I) is an organometallic compound that combines the properties of bis(trimethylsilyl)acetylene and hexafluoroacetylacetonato copper(I). This compound is known for its applications in chemical vapor deposition (CVD) processes, particularly for depositing copper films. It is a crystalline solid that is soluble in organic solvents and has a melting point of 51-54°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trimethylsilyl)acetylene involves treating acetylene with butyl lithium followed by the addition of chlorotrimethylsilane. The reaction can be represented as follows:

Li2C2+2Me3SiCl→Me3SiC≡CSiMe3+2LiCl

For the preparation of bis(trimethylsilyl)acetylenecopper(I), bis(trimethylsilyl)acetylene is reacted with hexafluoroacetylacetonato copper(I) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)acetylenecopper(I) undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It participates in cycloaddition reactions with 1,5-hexadiynes in the presence of CpCo(CO)2 to form benzocyclobutenes.

Nucleophilic Reactions: It acts as a nucleophile in Friedel-Crafts type acylations and alkylations.

Common Reagents and Conditions

Common reagents used in these reactions include:

CpCo(CO)2: Used in cycloaddition reactions.

Acyl Chlorides: Used in Friedel-Crafts acylations.

Alkyl Halides: Used in Friedel-Crafts alkylations.

Major Products

The major products formed from these reactions include benzocyclobutenes and various alkylated or acylated derivatives of bis(trimethylsilyl)acetylene .

Scientific Research Applications

Bis(trimethylsilyl)acetylenecopper(I) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)acetylenecopper(I) involves its ability to form stable complexes with various substrates. The copper center in the compound acts as a catalytic site, facilitating various chemical transformations. The hexafluoroacetylacetonato ligand stabilizes the copper center, while the bis(trimethylsilyl)acetylene moiety participates in the chemical reactions .

Comparison with Similar Compounds

Similar Compounds

- Copper(II) hexafluoroacetylacetonate hydrate

- Copper(II) trifluoroacetylacetonate

- Tetrakis(acetonitrile)copper(I) tetrafluoroborate

- Tetrakis(acetonitrile)copper(I) hexafluorophosphate

Uniqueness

Bis(trimethylsilyl)acetylenecopper(I) is unique due to its combination of bis(trimethylsilyl)acetylene and hexafluoroacetylacetonato ligands, which provide both stability and reactivity. This makes it particularly useful in CVD processes and other applications where both stability and reactivity are required .

Properties

Molecular Formula |

C13H19CuF6O2Si2 |

|---|---|

Molecular Weight |

440.99 g/mol |

IUPAC Name |

copper(1+);1,1,1,5,5,5-hexafluoropentane-2,4-dione;trimethyl(2-trimethylsilylethynyl)silane |

InChI |

InChI=1S/C8H18Si2.C5HF6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1H;/q;-1;+1 |

InChI Key |

DVGAIRAFIDKGBW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#C[Si](C)(C)C.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)

![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)

![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)